molecular formula C12H17BO3 B1340240 2-(2-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 335343-05-0

2-(2-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No.: B1340240
CAS No.: 335343-05-0
M. Wt: 220.07 g/mol
InChI Key: BEQHZRSAYLTONI-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is an organoboron compound that has garnered interest in the field of organic chemistry due to its unique structure and reactivity. This compound features a boron atom within a dioxaborinane ring, which is attached to a methoxyphenyl group. The presence of the boron atom imparts unique chemical properties, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 2-methoxyphenylboronic acid with a suitable diol under dehydrating conditions. The reaction is often carried out in the presence of a catalyst such as a Lewis acid to facilitate the formation of the dioxaborinane ring. The reaction conditions generally include moderate temperatures and an inert atmosphere to prevent oxidation of the boron compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane undergoes various types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: The compound can be reduced to form boron hydrides.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products Formed

    Oxidation: Boronic acids or borates.

    Reduction: Boron hydrides.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(2-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane exerts its effects involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura coupling, the boron atom participates in the transmetalation step, where it transfers an organic group to a palladium catalyst, facilitating the formation of a new carbon-carbon bond . The stability of the dioxaborinane ring and the presence of the methoxy group enhance the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to its dioxaborinane ring structure, which imparts distinct reactivity compared to other 2-methoxyphenyl derivatives. The presence of the boron atom within the ring enhances its utility in cross-coupling reactions, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

2-(2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BO3/c1-12(2)8-15-13(16-9-12)10-6-4-5-7-11(10)14-3/h4-7H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQHZRSAYLTONI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60479112
Record name 1,3,2-Dioxaborinane, 2-(2-methoxyphenyl)-5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335343-05-0
Record name 1,3,2-Dioxaborinane, 2-(2-methoxyphenyl)-5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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